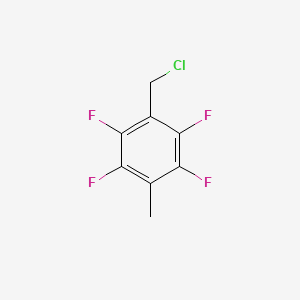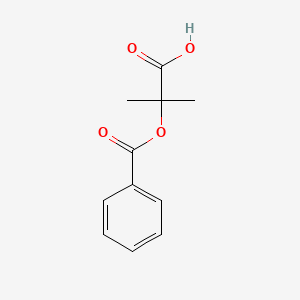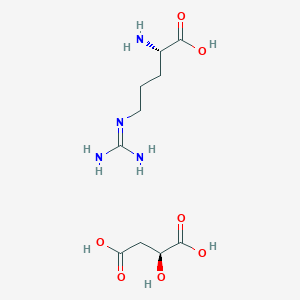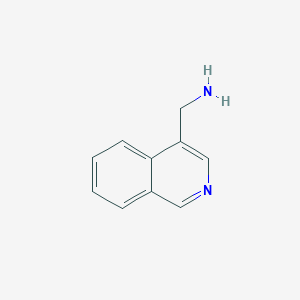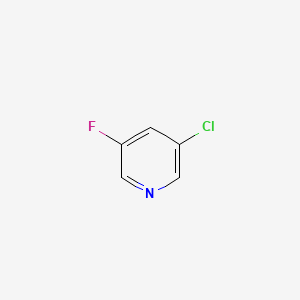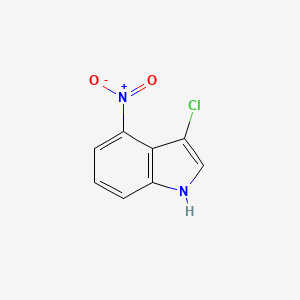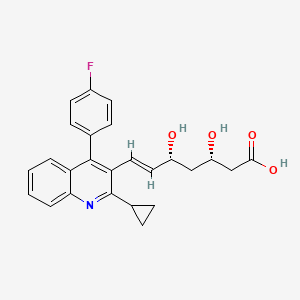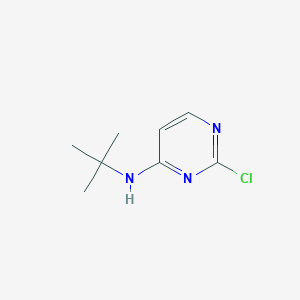
4-Methylterbinafine
Descripción general
Descripción
4-Methylterbinafine is a chemical compound with the molecular formula C22H27N . It is an impurity of Terbinafine, which is an antifungal medication .
Molecular Structure Analysis
The molecular structure of 4-Methylterbinafine consists of 22 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . The exact mass is 305.214349865 g/mol .Physical And Chemical Properties Analysis
4-Methylterbinafine has a density of 1.0±0.1 g/cm3, a boiling point of 432.8±33.0 °C at 760 mmHg, and a flash point of 190.9±22.3 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
Antifungal Applications
4-Methylterbinafine: is primarily recognized for its antifungal properties. It inhibits the growth of fungal cell walls, leading to cell death . This makes it particularly effective against dermatophytoses, pityriasis versicolor, and cutaneous candidiasis. Its ability to accumulate in skin, nails, and fatty tissues enhances its efficacy in treating superficial fungal infections .
Analytical Method Development
Researchers utilize 4-Methylterbinafine in the development of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods are crucial for the separation, identification, and quantification of Terbinafine and its impurities in various matrices .
Bioequivalence Studies
In bioequivalence research, 4-Methylterbinafine is used as a marker to compare the bioavailability of Terbinafine in the human body. This involves determining its presence and concentration in plasma using sensitive techniques like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) .
Antimicrobial Research
Beyond its antifungal action, 4-Methylterbinafine has potential applications in broader antimicrobial research. Its mechanism of inhibiting ergosterol synthesis could be explored for its effects on bacterial cell walls, which may lead to new therapeutic uses .
Dermatological Treatment Development
Given its accumulation in skin tissues, 4-Methylterbinafine is a compound of interest in the development of dermatological treatments. It could be formulated into creams, ointments, or gels designed to deliver targeted therapy for skin-related fungal infections .
Pharmacokinetic Profiling
4-Methylterbinafine: can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Terbinafine. This information is vital for optimizing dosing regimens and minimizing side effects .
Novel Drug Delivery Systems
The lipophilic nature of 4-Methylterbinafine makes it suitable for incorporation into novel drug delivery systems, such as lipid-based formulations. These systems can enhance the delivery and efficacy of antifungal treatments, particularly for challenging-to-treat infections .
Mecanismo De Acción
Target of Action
The primary target of 4-Methylterbinafine, also known as Terbinafine Impurity D, is the fungal enzyme squalene monooxygenase . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell wall .
Mode of Action
4-Methylterbinafine interacts with its target, squalene monooxygenase, by inhibiting its function . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a critical step in the synthesis of ergosterol . The disruption of ergosterol synthesis leads to a deficiency in ergosterol within the fungal cell membrane, which results in fungal cell death .
Biochemical Pathways
The action of 4-Methylterbinafine affects the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, 4-Methylterbinafine disrupts the conversion of squalene to 2,3-oxydosqualene, leading to a decrease in ergosterol production . This disruption affects the integrity of the fungal cell wall, leading to cell death .
Pharmacokinetics
It is known that the compound is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these factors, potentially impacting its bioavailability.
Result of Action
The molecular and cellular effects of 4-Methylterbinafine’s action primarily involve the disruption of the fungal cell wall. By inhibiting the synthesis of ergosterol, a key component of the fungal cell wall, 4-Methylterbinafine compromises the integrity of the cell wall, leading to fungal cell death .
Action Environment
The action, efficacy, and stability of 4-Methylterbinafine can be influenced by various environmental factors. For instance, the compound’s lipophilic nature suggests that it may accumulate more readily in environments with higher lipid content, such as skin and fatty tissues . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and efficacy.
Propiedades
IUPAC Name |
(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4/h6-8,10-14H,16-17H2,1-5H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWRMSGOBQMKBI-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylterbinafine | |
CAS RN |
151222-50-3 | |
| Record name | 4-Methylterbinafine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151222503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLTERBINAFINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JMB1FFJ85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The presence of 4-methylterbinafine is significant in pharmaceutical analysis because it represents an impurity that could potentially impact the safety and efficacy of terbinafine-containing products. Even in small amounts, impurities can alter a drug's stability, bioavailability, and even contribute to unexpected side effects. The research emphasizes the development of highly sensitive analytical techniques, like the UHPLC-DAD method, to accurately detect and quantify 4-methylterbinafine and other impurities. This meticulous analysis is crucial for ensuring the quality, safety, and efficacy of terbinafine formulations during drug development and manufacturing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)
![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)

